Fmoc-asp-OH--15N

Beschreibung

BenchChem offers high-quality Fmoc-asp-OH--15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-asp-OH--15N including the price, delivery time, and more detailed information at info@benchchem.com.

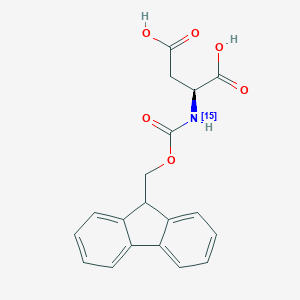

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-OICQNXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584052 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-33-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Utilization of ¹⁵N Labeled Aspartic Acid in Peptide Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic incorporation of ¹⁵N labeled aspartic acid into synthetic peptides. We will delve into the underlying chemical principles, provide field-proven methodologies, and explore the significant applications of this technique in modern biochemical and pharmaceutical research. Our focus is on ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.

The Strategic Imperative of Isotopic Labeling with ¹⁵N-Aspartic Acid

Stable isotope labeling, particularly with ¹⁵N, is a powerful tool for unambiguously elucidating the structure, dynamics, and interactions of peptides and proteins. While uniform labeling is common in recombinant protein expression, site-specific labeling with an amino acid like ¹⁵N-aspartic acid during chemical synthesis offers a surgical approach to scientific inquiry.

The primary applications for peptides containing ¹⁵N-aspartic acid are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra[1]. By introducing a ¹⁵N label at a specific aspartic acid residue, researchers can monitor the local chemical environment of that residue with high precision. This is invaluable for studying:

-

Protein Folding and Dynamics: Tracking the chemical shift of the ¹⁵N-Asp residue provides insights into local conformational changes.

-

Ligand and Drug Binding: Significant chemical shift perturbations in the ¹⁵N-HSQC spectrum upon the addition of a binding partner can pinpoint the interaction site and characterize the binding event[2].

-

Enzyme Mechanisms: If aspartic acid is part of a catalytic site, the ¹⁵N label can serve as a probe to understand the enzymatic mechanism.

-

-

Mass Spectrometry (MS): ¹⁵N-labeled peptides serve as ideal internal standards for quantitative proteomics and peptidomics[3]. The mass shift introduced by the ¹⁵N isotope allows for the precise and accurate quantification of the corresponding unlabeled peptide in complex biological samples through isotope dilution mass spectrometry[3]. The number of nitrogen atoms in fragment ions can also be used to improve protein identification and de novo sequencing[4].

The Core Challenge: Aspartimide Formation in Fmoc-SPPS

The incorporation of aspartic acid into a peptide sequence using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology is notoriously challenging due to the propensity for aspartimide formation[5][6][7][8]. This side reaction is a significant hurdle that can lead to low yields, difficult purifications, and the generation of hard-to-detect impurities[5][8].

Causality of Aspartimide Formation:

During the Fmoc deprotection step, the peptide-resin is treated with a base, typically 20% piperidine in DMF[5]. This basic environment can catalyze an intramolecular cyclization reaction. The backbone amide nitrogen, deprotonated by the base, acts as a nucleophile and attacks the side-chain carbonyl of the aspartic acid, which is typically protected as an ester (e.g., a tert-butyl ester)[5]. This results in a five-membered succinimide ring, the aspartimide intermediate[5][6].

This aspartimide ring is unstable and susceptible to nucleophilic attack by piperidine or residual water. This can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (where the peptide bond is formed with the side-chain carboxyl group), and piperidide adducts[5]. Crucially, this process can also lead to racemization at the α-carbon of the aspartic acid residue[5][6].

The following diagram illustrates the mechanism of aspartimide formation and its subsequent reactions.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Mitigating Aspartimide Formation: A Scientist's Guide to Experimental Choices

To ensure the integrity of the final ¹⁵N-labeled peptide, it is crucial to employ strategies that minimize aspartimide formation. The choice of protecting group for the aspartic acid side chain is the most critical decision.

| Protecting Group | Structure | Key Features & Rationale for Use |

| tert-Butyl (OtBu) | -O-C(CH₃)₃ | The standard and most common protecting group. However, its relatively low steric hindrance makes it susceptible to aspartimide formation in problematic sequences (e.g., Asp-Gly, Asp-Asn)[5]. |

| 3-methyl-pent-3-yl ester (OMpe) | -O-C(CH₂CH₃)₂(CH₃) | Offers increased steric bulk compared to OtBu, which can reduce the rate of aspartimide formation. |

| 2-phenyl-isopropyl ester (O-PhiPr) | -O-C(CH₃)₂Ph | Provides significant steric hindrance and is more acid-labile than OtBu, allowing for milder cleavage conditions. |

| 1-adamantyl ester (O-1-Adt) | Adamantyl Group | Extremely bulky, providing excellent suppression of aspartimide formation. |

| 3-benzyl-nona-4,6-dione-5-yl (OBno) | Complex structure | A novel protecting group shown to significantly reduce aspartimide formation to almost undetectable levels in challenging sequences. |

Field-Proven Recommendations:

-

Sequence Analysis: Before synthesis, analyze the peptide sequence. Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are particularly prone to aspartimide formation. For these sequences, avoid the standard Fmoc-Asp(OtBu)-OH.

-

Protecting Group Selection: For high-risk sequences, utilizing a bulkier protecting group like OMpe or OBno is strongly advised. The choice depends on the severity of the risk and the availability of the reagent.

-

Modified Deprotection Conditions: Adding a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation[5]. However, this can risk premature cleavage from acid-sensitive resins[5].

-

Coupling Reagents: Use highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the peptide is exposed to the basic conditions of the subsequent deprotection step.

Experimental Protocol: Synthesis of a ¹⁵N-Aspartic Acid Labeled Peptide

This section provides a detailed, step-by-step methodology for the incorporation of ¹⁵N-Aspartic Acid using Fmoc-based SPPS.

Workflow Overview:

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-L-Asp(OtBu)-¹⁵N (or a derivative with a bulkier protecting group)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol) of peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution and agitate for 3 minutes.

-

Drain and add fresh deprotection solution, agitating for an additional 10 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for ¹⁵N-Aspartic Acid):

-

In a separate vial, pre-activate the Fmoc-L-Asp(OtBu)-¹⁵N (4 equivalents relative to resin loading).

-

Dissolve the labeled amino acid, HATU (3.95 eq.), and DIEA (8 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activation mixture to the drained resin.

-

Agitate at room temperature for 1-2 hours.

-

Self-Validating Checkpoint: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: Once the sequence is complete, perform a final deprotection as described in step 2.

-

Final Wash: Wash the peptide-resin with DMF (3x), DCM (3x), and then dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail to the dry resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Validation: Confirming ¹⁵N Incorporation and Purity

Rigorous analytical validation is non-negotiable to ensure the quality of the synthesized peptide.

Mass Spectrometry (MS)

MS is used to confirm the correct mass of the peptide and to determine the efficiency of ¹⁵N incorporation.

-

Objective: To verify that the final peptide has the expected molecular weight, which will be higher than the unlabeled analog by approximately 1 Da due to the ¹⁵N isotope.

-

Method:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Compare the observed isotopic distribution of the peptide with the theoretical distribution for 100% ¹⁵N incorporation.

-

-

Interpreting the Data: The mass of a peptide containing a single ¹⁵N-Asp will be shifted by +0.997 Da compared to its unlabeled counterpart. The percentage of incorporation can be assessed by comparing the mass spectrum of the isotopic profile against a series of theoretical profiles with different enrichment rates[3]. Incomplete labeling will result in a peak at the mass of the unlabeled peptide[9][10].

NMR Spectroscopy

The definitive test for the successful site-specific incorporation of the ¹⁵N label is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment.

-

Objective: To observe a single correlation peak for the amide N-H group of the ¹⁵N-labeled aspartic acid residue.

-

Method:

-

Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O).

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum.

-

-

Interpreting the Data: A standard HSQC experiment shows correlations for all H-N bonds in the peptide[11][12]. For a site-specifically labeled peptide, you should observe a single intense cross-peak corresponding to the amide proton and the ¹⁵N nucleus of the labeled aspartic acid. The absence of other peaks confirms the site-specificity of the labeling. This spectrum serves as a fingerprint for future binding or structural studies[2][12].

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. protein-nmr.org.uk [protein-nmr.org.uk]

- 12. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

Harnessing Precision: The Strategic Applications of Fmoc-Protected ¹⁵N Amino Acids in Advanced Scientific Research

An In-Depth Technical Guide

This guide provides an in-depth exploration of the synthesis and application of peptides incorporating Fmoc-protected ¹⁵N-labeled amino acids. We will delve into the foundational principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry and the unique advantages conferred by Nitrogen-15 isotopic labeling. The core focus will be on the practical application of these powerful molecular tools in high-resolution structural biology and quantitative proteomics, providing researchers, scientists, and drug development professionals with both the theoretical framework and actionable protocols to leverage this technology in their work.

Part 1: The Foundational Synergy of Fmoc Chemistry and ¹⁵N Isotopic Labeling

The power of Fmoc-protected ¹⁵N amino acids lies in the convergence of two robust chemical technologies: the efficiency and mild conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and the analytical precision afforded by stable isotope labeling.

The Engine of Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized the way peptides are made, transforming a once laborious solution-phase process into a streamlined, automatable procedure.[1][] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[3] This solid-phase attachment is the key innovation, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the purification process at each step.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to the most widely used SPPS strategy today.[4] It serves as a temporary protecting group for the α-amino (Nα) group of the incoming amino acid. Its primary advantage lies in its base-lability; the Fmoc group is efficiently removed under mild, non-acidic conditions, typically with a solution of a secondary amine like piperidine in an organic solvent.[][5] This mild deprotection is orthogonal to the acid-labile protecting groups used for the amino acid side chains, which are only removed at the final cleavage step.[] This orthogonality prevents premature side-chain deprotection during the synthesis cycles and preserves the integrity of sensitive or modified amino acids, making Fmoc SPPS the method of choice for complex peptide synthesis.[6]

The cyclical process of Fmoc SPPS is a testament to its efficiency and reliability. Each cycle builds upon the last, adding one amino acid at a time to elongate the peptide chain.

The Analytical Probe: Nitrogen-15 (¹⁵N) Stable Isotope Labeling

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Nitrogen-15 (¹⁵N) is a stable (non-radioactive) isotope of nitrogen. Unlike the most abundant isotope, ¹⁴N, ¹⁵N possesses a nuclear spin of 1/2, a property that makes it active in Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This fundamental difference is the cornerstone of its utility. Furthermore, the one-dalton mass difference between ¹⁵N and ¹⁴N allows molecules containing this isotope to be clearly distinguished and quantified by mass spectrometry.[7]

By incorporating Fmoc-protected ¹⁵N amino acids into a peptide via SPPS, we create a molecule that is chemically identical to its unlabeled counterpart but carries a unique, detectable signature. This signature enables researchers to trace, identify, and quantify the peptide with extraordinary precision in complex biological environments.[7]

Part 2: Core Applications in Scientific Research and Drug Development

The combination of Fmoc synthesis and ¹⁵N labeling unlocks powerful methodologies for tackling fundamental questions in biology and medicine.

Application I: Elucidating Molecular Structure and Dynamics with NMR Spectroscopy

The Causality Behind the Choice: For proteins and large peptides, ¹H NMR spectra are often plagued by severe signal overlap, making it impossible to assign signals to specific atoms. Isotopic labeling with ¹⁵N is the solution. By labeling the peptide with ¹⁵N, we can perform heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[8][9] This experiment correlates the chemical shift of each backbone amide proton directly with the chemical shift of its bonded ¹⁵N atom, spreading the crowded proton signals into a second, nitrogen dimension.[9] The result is a spectrum where each amino acid residue (except proline) typically yields a single, well-resolved peak, providing a unique "fingerprint" of the protein's folded state.[8][9] This spectral dispersion is essential for the sequential assignment of the protein backbone and the determination of its three-dimensional structure.[8][10]

Workflow for Structural Analysis:

This protocol describes a standard manual synthesis on a 0.1 mmol scale.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[5]

-

Place 300 mg of the resin in a fritted reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[5] Drain the DMF.

2. Initial Fmoc Deprotection (if using pre-loaded resin):

-

Add 5-8 mL of 20% (v/v) piperidine in DMF to the resin.[5]

-

Agitate gently for 7-10 minutes. Drain.

-

Repeat the piperidine treatment for another 7-10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[5]

3. Amino Acid Coupling Cycle (for each Fmoc-¹⁵N-Amino Acid):

-

Activation: In a separate vial, dissolve the Fmoc-¹⁵N-amino acid (3 equivalents, 0.3 mmol), a coupling agent like HCTU (3 eq., 0.3 mmol), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) in DMF. Let the activation proceed for 2-5 minutes. Note: Different activators like DCC/HOBt can also be used.[1][11]

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

4. Iterative Synthesis:

-

Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling Cycle) for each subsequent Fmoc-protected amino acid (labeled or unlabeled) in the sequence.

5. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[12]

-

Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

6. Purification and Validation:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and incorporation of the ¹⁵N label by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Application II: Achieving Absolute Quantification in Proteomics

The Causality Behind the Choice: In drug development and clinical research, it is often critical to know the exact amount of a specific protein (e.g., a biomarker or a drug target) in a biological sample. Targeted proteomics provides this capability. The strategy involves synthesizing a peptide fragment unique to the target protein, but with one or more amino acids isotopically labeled with ¹⁵N (and/or ¹³C).[13] This synthetic, heavy-labeled peptide is then added—in a precisely known amount—to the biological sample during preparation.[13] During mass spectrometry analysis, the heavy peptide serves as an ideal internal standard because it is chemically identical to its endogenous "light" counterpart, meaning it behaves identically during sample processing and ionization.[14] By comparing the mass spectrometer signal intensity of the light peptide from the sample to the heavy peptide standard, one can calculate the absolute concentration of the target protein.

Mass Shifts for ¹⁵N-Labeled Amino Acids:

The incorporation of ¹⁵N increases the mass of an amino acid based on the number of nitrogen atoms it contains.

| Amino Acid | 3-Letter Code | Number of Nitrogen Atoms | Mass Shift (Da) |

| Alanine | Ala | 1 | +1 |

| Arginine | Arg | 4 | +4 |

| Asparagine | Asn | 2 | +2 |

| Aspartic Acid | Asp | 1 | +1 |

| Cysteine | Cys | 1 | +1 |

| Glutamic Acid | Glu | 1 | +1 |

| Glutamine | Gln | 2 | +2 |

| Glycine | Gly | 1 | +1 |

| Histidine | His | 3 | +3 |

| Isoleucine | Ile | 1 | +1 |

| Leucine | Leu | 1 | +1 |

| Lysine | Lys | 2 | +2 |

| Methionine | Met | 1 | +1 |

| Phenylalanine | Phe | 1 | +1 |

| Proline | Pro | 1 | +1 |

| Serine | Ser | 1 | +1 |

| Threonine | Thr | 1 | +1 |

| Tryptophan | Trp | 2 | +2 |

| Tyrosine | Tyr | 1 | +1 |

| Valine | Val | 1 | +1 |

Workflow for Targeted Protein Quantification:

Part 3: Advanced Considerations and Conclusion

Strategic Selection and Quality Control: The choice of which amino acid to label is not arbitrary. For mass spectrometry, it is often advantageous to label an amino acid like Leucine or Valine to ensure a significant mass shift and avoid naturally occurring isotopic peaks. For NMR, labeling can be targeted to specific domains or active sites to probe local structure and dynamics. The success of these advanced applications hinges on the purity of the starting materials. Using high-purity Fmoc-¹⁵N-amino acids is critical to minimize synthesis failures and ensure the generation of a single, well-defined labeled product, which is essential for unambiguous data interpretation.[4]

Conclusion: Fmoc-protected ¹⁵N amino acids are more than just chemical reagents; they are precision instruments for modern molecular inquiry. Their application in solid-phase peptide synthesis provides a direct and reliable route to producing isotopically labeled peptides. These peptides are indispensable tools in the fields of structural biology and proteomics, enabling the determination of high-resolution protein structures by NMR and the absolute quantification of proteins by mass spectrometry. As research continues to demand greater precision and deeper mechanistic understanding, the strategic use of Fmoc-¹⁵N-labeled amino acids will remain a cornerstone of innovation in both fundamental science and translational drug development.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Pattabiraman, N., & Pande, V. S. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Methods in Molecular Biology, 790, 163–173. [Link]

-

Higman, V. A. (2012). ¹⁵N - Protein NMR. University of Oxford. [Link]

-

Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [Link]

-

Kigawa, T., et al. (2002). Cell-free synthesis of ¹⁵N-labeled proteins for NMR studies. Journal of Structural and Functional Genomics, 2(1), 21–26. [Link]

-

Thelen, J. J., et al. (2020). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 11, 589. [Link]

-

Klein, B. A. (2019). Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. [Link]

-

Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

-

Deperalta, G., et al. (2014). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 86(15), 7357–7364. [Link]

-

Integrated Proteomics Applications. (n.d.). ¹⁵N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

-

Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% ¹³C- and Uniformly 100% ¹⁵N-Labeled Sample. Molecules, 26(4), 868. [Link]

-

Jensen, M. R. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. users.cs.duke.edu [users.cs.duke.edu]

- 10. mdpi.com [mdpi.com]

- 11. chempep.com [chempep.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. shoko-sc.co.jp [shoko-sc.co.jp]

- 14. ckisotopes.com [ckisotopes.com]

A Senior Application Scientist's Guide to Quantitative Proteomics Using 15N Metabolic Labeling

An In-Depth Technical Guide to Metabolic Labeling with 15N Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic labeling with stable isotopes stands as a cornerstone of quantitative mass spectrometry, offering unparalleled accuracy by enabling the mixing of samples at the earliest possible stage. This guide provides an in-depth exploration of the principles, protocols, and data analysis workflows for one of the most fundamental and powerful metabolic labeling techniques: the use of 15N-enriched amino acids. By culturing cells or organisms in media where the sole nitrogen source is the heavy isotope ¹⁵N, we can generate a complete, "heavy" proteome that serves as an ideal internal standard for a corresponding "light" (¹⁴N) sample. This approach minimizes experimental variability introduced during sample processing, providing a robust platform for the precise relative quantification of thousands of proteins. We will delve into the biochemical basis of ¹⁵N incorporation, present a self-validating experimental workflow from cell culture to data analysis, and discuss the critical considerations that ensure the generation of high-quality, reliable quantitative data.

Chapter 1: Introduction to Metabolic Labeling in Quantitative Proteomics

The field of proteomics has transitioned from simple protein identification to the complex, quantitative analysis of protein dynamics. Understanding how protein expression changes in response to disease, drug treatment, or environmental stimuli is fundamental to biological research and therapeutic development. Mass spectrometry is a powerful tool for this purpose, but it is not inherently quantitative.[1] The intensity of a peptide's signal in a mass spectrometer does not directly correlate with its abundance due to variations in ionization efficiency and other factors.

To overcome this, stable isotope labeling strategies were developed. These methods create mass-differentiated versions of proteins or peptides, allowing for the direct comparison of their relative abundance within a single mass spectrometry run. Metabolic labeling is widely considered the gold standard for quantitative accuracy because it introduces the isotopic label in vivo during protein synthesis.[1][2] This allows for the combination of different experimental samples (e.g., "control" vs. "treated") at the cell or tissue level, ensuring that all subsequent steps—lysis, fractionation, digestion, and analysis—are performed on a mixed population, thereby eliminating variations in sample handling.[2][3]

While several metabolic labeling techniques exist, such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), which uses heavy versions of specific amino acids like arginine and lysine, ¹⁵N labeling offers a more global approach.[1][4] In ¹⁵N labeling, all nitrogen atoms in all amino acids are substituted with the heavy ¹⁵N isotope, providing a universal labeling strategy that is applicable across a wide range of biological systems, from bacteria to whole organisms.[5][6]

Chapter 2: Core Principles of ¹⁵N Metabolic Labeling

The Mechanism of Incorporation

The fundamental principle of ¹⁵N metabolic labeling is the complete substitution of the naturally abundant light nitrogen isotope (¹⁴N) with the heavy, stable isotope ¹⁵N. This is achieved by growing cells or organisms in a specially formulated medium where the conventional nitrogen sources (e.g., amino acids, ammonium salts) have been replaced with their ¹⁵N-enriched counterparts. As cells proliferate and synthesize new proteins, they incorporate these ¹⁵N-containing precursors, leading to a proteome where nearly every nitrogen atom is ¹⁵N.

The result is two chemically identical but mass-differentiated proteomes:

-

The "Light" Proteome: Grown in standard media, containing ¹⁴N.

-

The "Heavy" Proteome: Grown in ¹⁵N-enriched media, serving as an internal standard.[5]

Mass Spectrometry Readout

When the light and heavy proteomes are mixed, digested into peptides, and analyzed by mass spectrometry, the instrument detects pairs of peptides. Each pair consists of the light (¹⁴N) and heavy (¹⁵N) versions of the same peptide sequence. Because they are chemically identical, they co-elute during liquid chromatography. However, due to the mass difference imparted by the ¹⁵N atoms, they appear as distinct peaks separated on the mass-to-charge (m/z) axis in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the parent protein in the original samples.

Advantages and Challenges

The choice of a quantitative proteomics strategy depends on the experimental goals, budget, and biological system. ¹⁵N labeling presents a unique set of advantages and challenges.

| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) |

| Labeling Scope | Universal (all nitrogen atoms in all amino acids). | Specific (typically only Arginine and Lysine). |

| Cost | Generally more cost-effective, especially for large-scale cultures, as it uses ¹⁵N-salts.[3][7] | Can be more expensive due to the cost of specific ¹⁵N/¹³C-labeled amino acids. |

| Data Analysis | More complex. The mass shift is variable and depends on the number of nitrogen atoms in each peptide's sequence.[1][2][7] | Simpler. The mass shift is fixed and predictable for all tryptic peptides (except the C-terminal one). |

| Applicability | Broadly applicable to any organism that can be grown on a defined medium, including plants, bacteria, and whole animals.[2][5] | Primarily used for mammalian cell culture; can be limited by amino acid conversion in some organisms.[3] |

| Experimental Variance | Minimized. Samples are mixed at the earliest stage (cell harvesting).[2][3] | Minimized. Samples are mixed at the earliest stage (cell harvesting). |

One of the most critical factors for success is achieving complete labeling. Incomplete incorporation of the ¹⁵N isotope can lead to complex and overlapping isotopic clusters in the mass spectrum, confounding quantification.[7] Therefore, cells must be cultured for a sufficient number of divisions in the heavy medium to ensure >98-99% incorporation.

Chapter 3: The Experimental Workflow: A Self-Validating System

A robust ¹⁵N labeling experiment is designed as a self-validating system with critical checkpoints to ensure data integrity. The following protocol is a generalized workflow for mammalian cell culture.

Caption: High-level workflow for a 15N metabolic labeling experiment.

Phase 1: Labeling Protocol

Objective: To generate a "heavy" cell population with >98% ¹⁵N incorporation.

-

Cell Line Selection and Media Preparation:

-

Rationale: The cell line must be capable of robust growth in a custom-defined medium. Dialyzed fetal bovine serum (FBS) is critical to reduce the concentration of unlabeled amino acids from the serum.[7]

-

Protocol:

-

Prepare "light" and "heavy" versions of a minimal essential medium (e.g., Eagle's Minimal Medium).

-

For the "heavy" medium, use a complete mixture of ¹⁵N-labeled amino acids as the sole amino acid source.

-

Supplement both media with dialyzed FBS, glutamine (light or heavy as appropriate), and other necessary nutrients.

-

-

-

Cell Adaptation and Expansion:

-

Rationale: Cells need to be gradually adapted to the heavy medium and then expanded for a sufficient number of doublings to dilute out any pre-existing ¹⁴N-containing proteins. A minimum of five to six cell divisions is typically required.

-

Protocol:

-

Thaw and culture cells in the "light" medium to establish a healthy, logarithmically growing population.

-

Passage a subset of the cells into the "heavy" medium.

-

Culture the cells in the heavy medium for at least 6 doublings, maintaining them in a log-growth phase.

-

-

-

Self-Validation Checkpoint: Assessing Labeling Efficiency:

-

Rationale: Before proceeding with the large-scale experiment, it is essential to confirm the degree of ¹⁵N incorporation. This step prevents the waste of resources on an incompletely labeled experiment.

-

Protocol:

-

Harvest a small aliquot of the "heavy" labeled cells.

-

Extract proteins, perform a quick in-solution trypsin digest, and analyze the peptides via LC-MS.

-

Manually inspect the spectra of several abundant peptides. The isotopic distribution of a fully labeled peptide will be shifted completely to the heavy side, with a minimal residual peak at the unlabeled mass. Software tools can precisely calculate the incorporation efficiency.[2][8][9] Proceed only if the efficiency is >98%.

-

-

Phase 2: Sample Preparation

-

Cell Treatment and Harvest:

-

Protocol:

-

Grow parallel cultures of "light" and "heavy" cells.

-

Apply the experimental treatment (e.g., drug compound) to one culture (e.g., the "light" cells) and a vehicle control to the other.

-

Harvest both cell populations by scraping or trypsinization, wash with PBS, and pellet the cells. The cell pellets can be stored at -80°C.

-

-

-

Lysis, Protein Quantification, and Mixing:

-

Rationale: This is the key step where experimental variability is minimized. By mixing the light and heavy proteomes in a precise 1:1 ratio, both samples are subjected to identical downstream processing.

-

Protocol:

-

Lyse the light and heavy cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of each lysate using a reliable method like the BCA assay.

-

Combine the lysates in a precise 1:1 protein mass ratio (e.g., 100 µg of light protein + 100 µg of heavy protein).

-

-

-

Protein Digestion:

-

Protocol:

-

The mixed protein sample can be separated by 1D SDS-PAGE, and the entire lane can be excised and subjected to in-gel digestion with trypsin.[7]

-

Alternatively, an in-solution digestion protocol can be used following protein denaturation, reduction (with DTT), and alkylation (with iodoacetamide).

-

After digestion, the resulting peptide mixture is desalted using a C18 solid-phase extraction method.

-

-

Phase 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

The desalted peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high resolution is crucial for resolving the complex isotopic clusters that arise from ¹⁵N labeling.

-

-

Data Analysis Workflow:

-

Rationale: Data analysis for ¹⁵N experiments is a two-stage process that requires specialized software capable of handling variable mass modifications.[8]

-

Stage I: Protein Identification: The MS/MS spectra are searched against a protein database twice. First, with no modifications to identify "light" peptides. Second, with a variable modification on all nitrogen atoms to identify "heavy" peptides.

-

Stage II: Protein Quantification: Specialized algorithms (e.g., in software like Protein Prospector) then find the corresponding light/heavy peptide pairs.[2][8] The software extracts the ion chromatograms for each peptide in the pair, calculates the area under the curve, and determines the heavy-to-light ratio.

-

Ratio Adjustment: The calculated peptide ratios can be adjusted based on the predetermined labeling efficiency to correct for any minor incomplete labeling.[8][9] Protein-level quantification is typically determined by the median ratio of all its identified peptides.

-

Chapter 4: Data Interpretation and Quality Control

The output of a ¹⁵N labeling experiment is a list of proteins with their corresponding quantification ratios. A ratio of 1.0 indicates no change in abundance, while a ratio greater or less than 1.0 indicates upregulation or downregulation, respectively.

Caption: Conceptual MS1 spectrum showing a light (14N) and heavy (15N) peptide pair.

Data Quality Checks:

-

Cosine Similarity Scores: Some software packages can compare the experimental isotopic distribution of a peptide pair to the theoretical distribution, providing a similarity score.[2][8] This helps to flag and filter out poor-quality or incorrectly assigned peptide pairs.

-

Ratio Distribution: For a typical experiment where most proteins are not expected to change, the distribution of protein ratios should be centered around 1.0. A significant deviation may indicate a systemic bias, such as an error in mixing the light and heavy proteomes.

Chapter 5: Applications in Research and Drug Development

The high accuracy of ¹⁵N metabolic labeling makes it suitable for a wide range of applications:

-

Mechanism of Action Studies: Identifying proteins whose expression levels change in response to a drug compound.

-

Biomarker Discovery: Comparing the proteomes of diseased vs. healthy tissues in animal models.[5][6][10]

-

Protein Turnover Analysis: Pulse-chase experiments using ¹⁵N labeling can measure the rates of protein synthesis and degradation.[2]

-

PTM Quantification: The method can be adapted to quantify changes in post-translational modifications, such as phosphorylation or ubiquitination.[3]

Conclusion

Metabolic labeling with ¹⁵N amino acids is a powerful and versatile technique for high-accuracy quantitative proteomics. While it requires careful experimental design and specialized data analysis, its core strength lies in its ability to minimize experimental error by introducing the isotopic label in vivo. By creating a complete, heavy-labeled proteome as an internal standard, researchers can confidently and precisely measure changes across the proteome, providing critical insights into complex biological systems and accelerating the pace of discovery in basic research and drug development.

References

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

-

Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 231–245. [Link]

-

Shrestha, R., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-

EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. EMBL. [Link]

-

McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of the American Society for Mass Spectrometry, 18(6), 999–1005. [Link]

-

Bi, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 792257. [Link]

-

University of Glasgow. Expressing 15N labeled protein. University of Glasgow. [Link]

-

Shrestha, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12. [Link]

-

Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1550, 315–325. [Link]

-

University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

-

JoVE. (2022). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry. YouTube. [Link]

-

Frank, E., et al. (2009). Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies. PLOS ONE, 4(10), e7423. [Link]

-

Sidoli, S., et al. (2013). Quantification of histone modifications using 15N metabolic labeling. Methods, 61(3), 294–300. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UWPR [proteomicsresource.washington.edu]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies | PLOS One [journals.plos.org]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Asp-OH-15N CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-Asp-OH-15N: Properties, Applications, and Advanced Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Fmoc-L-Aspartic acid-15N (Fmoc-Asp-OH-15N). As a stable isotope-labeled amino acid, this compound is a critical tool in modern peptide synthesis and bioanalytical studies. This document provides an in-depth exploration of its chemical properties, core applications, and detailed protocols, grounded in established scientific principles to ensure technical accuracy and practical utility.

Core Characteristics of Fmoc-Asp-OH-15N

Fmoc-Asp-OH-15N is a derivative of L-aspartic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the nitrogen atom is the stable isotope ¹⁵N. The Fmoc group is a base-labile protecting group, making it central to the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy.[1][2][] The incorporation of the ¹⁵N isotope provides a unique spectroscopic signature, enabling detailed analysis of peptide and protein structure and metabolism without the hazards associated with radioactive isotopes.[4]

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Asp-OH-15N is presented below for easy reference. These properties are critical for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 287484-33-7 | |

| Molecular Formula | C₁₉H₁₇¹⁵NO₆ | |

| Molecular Weight | 356.33 g/mol | |

| Appearance | White to off-white solid | [5] |

| Melting Point | 190 °C (lit.) | |

| Optical Activity | [α]20/D -13°, c = 1 in DMF | |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥99% (CP) |

Strategic Applications in Research and Development

The utility of Fmoc-Asp-OH-15N stems from the combination of the Fmoc protecting group, which facilitates controlled peptide elongation, and the ¹⁵N label, which serves as a powerful analytical probe.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for the chemical synthesis of peptides.[2] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).[6] The key advantage of the Fmoc strategy is the mild conditions required for deprotection (typically a weak base like piperidine), which preserves the integrity of sensitive peptide sequences.[1][2]

However, the inclusion of aspartic acid residues presents a well-documented challenge: aspartimide formation . This intramolecular side reaction occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid, forming a cyclic succinimide intermediate.[7] This can lead to a mixture of byproducts, including α- and β-peptides and racemization, which are often difficult to separate from the target peptide.[7] The propensity for this side reaction is highly sequence-dependent, being most pronounced in Asp-Gly and Asp-Asn sequences.[7] The use of specialized protecting groups for the aspartic acid side chain, such as 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group by introducing steric hindrance.[8]

The Role of ¹⁵N Labeling in Bioanalysis

Stable isotope labeling is a cornerstone of modern bioanalytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][]

-

NMR Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. Incorporating ¹⁵N-labeled amino acids into a peptide or protein allows for the use of powerful multi-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) to determine the three-dimensional structure and dynamics of proteins in solution.[10][11][12] This is invaluable for understanding protein function, ligand binding, and the effects of post-translational modifications.[10]

-

Mass Spectrometry: In proteomics and metabolomics, ¹⁵N labeling is used for quantitative analysis.[13][14] By comparing the mass spectra of a labeled peptide with its unlabeled counterpart, researchers can accurately quantify protein expression levels, turnover rates, and post-translational modifications.[14][15] The known mass shift caused by the ¹⁵N isotope allows for clear differentiation and quantification of peptides in complex biological samples.[14][16][17] This is particularly crucial in drug development for studying pharmacokinetics and target engagement.[4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the application of Fmoc-Asp-OH-15N in peptide synthesis and subsequent analysis. These protocols are designed to be self-validating, with explanations for key steps.

Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-Asp-OH-15N)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

-

Diethyl ether, cold

-

SPPS reaction vessel

Methodology:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.

-

Causality: Swelling the resin exposes the reactive sites for the first amino acid coupling, ensuring efficient synthesis.

-

-

Fmoc Deprotection (First Amino Acid):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes. Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Causality: The first deprotection removes the Fmoc group from the resin's linker, preparing it for coupling the first amino acid. The two-step deprotection ensures completeness, and thorough washing is critical as residual piperidine will neutralize the activated amino acid in the next step.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.

-

Add 3-5 equivalents of DIC to this solution to pre-activate the amino acid for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

Causality: DIC is a carbodiimide coupling agent that activates the carboxylic acid of the amino acid. Oxyma Pure acts as a catalyst and suppresses racemization. Using an excess of reagents drives the reaction to completion.

-

-

Monitoring Coupling Completion (Optional but Recommended):

-

Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/brown indicates a complete reaction.

-

Trustworthiness: This in-process control validates the efficiency of each coupling step, preventing the synthesis of deletion sequences.

-

-

Peptide Elongation Cycle:

-

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence, using Fmoc-Asp-OH-15N at the appropriate position.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (3 times) and dry it under a stream of nitrogen.

-

Add the TFA cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups. Scavengers like TIS are included to prevent side reactions with reactive cationic species generated during cleavage.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry.

-

Workflow Visualization

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

Fmoc-Asp-OH-15N is a highly specialized and valuable reagent for modern chemical biology and drug discovery. Its dual nature as a building block for peptide synthesis and a stable isotope probe for advanced analytical techniques provides researchers with a versatile tool to construct and analyze complex peptides and proteins. A thorough understanding of its properties, the nuances of its use in SPPS—particularly the management of aspartimide formation—and the principles of ¹⁵N-based analysis is essential for leveraging its full potential. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in achieving sophisticated research goals.

References

-

Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry . ACS Publications. [Link]

-

Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples . National Institutes of Health (NIH). [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis . Radboud Repository. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis . Chemistry Europe. [Link]

-

Fmoc-Asp-OH [119062-05-4] . Aapptec Peptides. [Link]

-

Fmoc-L-aspartic acid | C19H17NO6 . PubChem, National Institutes of Health (NIH). [Link]

-

15N Stable Isotope Labeling Data Analysis . Integrated Proteomics. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]

-

Synthesis of Fmoc-Asp(CyPY)-OH 12 from commercially available... . ResearchGate. [Link]

-

Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing . PubMed, National Institutes of Health (NIH). [Link]

-

Introduction to Peptide Synthesis . National Institutes of Health (NIH). [Link]

-

A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy . National Institutes of Health (NIH). [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Stanford Advanced Materials. [Link]

-

Two-Dimensional Mass Spectra Generated from the Analysis of 15N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing . ACS Publications. [Link]

-

Peptide NMR . University of Regensburg. [Link]

-

Cell-free synthesis of 15N-labeled proteins for NMR studies . PubMed, National Institutes of Health (NIH). [Link]

-

Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates? . ResearchGate. [Link]

-

Guide to Solid Phase Peptide Synthesis . AAPPTEC. [Link]

-

ASPARTIMIDE FORMATION . Iris Biotech GmbH. [Link]

-

The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Methods and protocols of modern solid phase peptide synthesis . Springer. [Link]/1-59259-959-0:239)

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ckisotopes.com [ckisotopes.com]

- 15. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Probing Peptide Structure and Dynamics with ¹⁵N NMR Spectroscopy Using Fmoc-Asp-OH-¹⁵N

Abstract

Site-specific isotopic labeling of peptides with stable isotopes like ¹⁵N provides an exceptionally precise tool for investigating molecular structure, dynamics, and interactions via Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fmoc-Asp-OH-¹⁵N for the site-specific labeling of peptides. We present detailed, field-proven protocols for the incorporation of this labeled amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis using ¹⁵N NMR spectroscopy, with a focus on the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Introduction: The Significance of Aspartic Acid and ¹⁵N NMR

Aspartic acid (Asp) residues are fundamental to peptide and protein function. Their acidic side chains are frequently involved in catalytic activity, protein-protein interactions, and metal ion coordination.[1][2][3] Under physiological pH, the side chain is typically deprotonated to form a negatively charged aspartate, making it a key player in electrostatic interactions that define tertiary structure and molecular recognition events.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structures of biomolecules in solution, providing insights into processes like protein folding and molecular recognition.[4] While NMR can be performed on unlabeled samples, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus make it an insensitive NMR target.[5][6] By strategically incorporating ¹⁵N-labeled amino acids, such as Fmoc-Asp-OH-¹⁵N, into a peptide, we can overcome this limitation.[7]

This site-specific labeling allows us to:

-

Simplify complex spectra: A single ¹⁵N label in a peptide produces a specific signal that is easily identifiable.

-

Probe local environments: The ¹⁵N chemical shift is exquisitely sensitive to its local electronic environment, including hydrogen bonding, solvent exposure, and conformational changes.[6]

-

Monitor interactions: Binding events with other molecules (e.g., proteins, small molecules, metal ions) will often induce a change in the ¹⁵N chemical shift, known as a chemical shift perturbation (CSP), providing information on the binding site and affinity.[6]

The most common experiment for this purpose is the ¹H-¹⁵N HSQC, a two-dimensional NMR technique that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons (¹H).[8] This produces a "fingerprint" spectrum where each backbone amide group (and some side chains) gives a unique peak, allowing for precise monitoring of specific sites within the peptide.[8][9]

The Labeled Reagent: Fmoc-Asp(OtBu)-OH-¹⁵N

For standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the ideal labeled reagent is N-α-Fmoc-L-aspartic acid(β-t-butyl ester)-¹⁵N .

-

Fmoc Group: The base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine during the coupling reaction and is selectively removed with a weak base (e.g., piperidine) before the next amino acid is added.

-

¹⁵N Isotope: The amide nitrogen in the peptide backbone is replaced with the NMR-active ¹⁵N isotope, providing the spectroscopic probe.

-

OtBu Protecting Group: The tert-butyl (OtBu) ester protects the acidic side chain of the aspartic acid. This is crucial to prevent side reactions during synthesis. The OtBu group is acid-labile and is removed during the final cleavage step with trifluoroacetic acid (TFA).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[10] The core principle involves repeating cycles of deprotection and coupling, with excess reagents removed by simple washing, which drives reactions to completion.[10][11]

Materials & Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.

-

Labeled Amino Acid: Fmoc-Asp(OtBu)-OH-¹⁵N.

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

-

Deprotection Solution: 20% piperidine in DMF.

-

Coupling Reagents: HCTU (or HBTU/HATU) and N,N-Diisopropylethylamine (DIPEA) or Collidine.

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Precipitation/Wash: Cold diethyl ether.

SPPS Workflow Diagram

Caption: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

-

First Amino Acid Coupling (if not pre-loaded): Follow the general coupling cycle (Steps 4-7) to load the first amino acid onto the resin.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine/DMF solution to the resin and agitate for 7 minutes.[12]

-

Drain and repeat the piperidine treatment for another 7 minutes.

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[12]

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Asp(OtBu)-OH-¹⁵N) and 2.9 equivalents of HCTU in DMF.

-

Add 6 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Causality: Pre-activation converts the amino acid's carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation with the resin's free amine. HCTU is a highly efficient coupling reagent that minimizes side reactions and racemization.[13]

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times).

-

Repeat Cycle: Repeat steps 3-7 for each amino acid in the peptide sequence.

-

Final Deprotection & Cleavage:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3) and wash (Step 4).

-

Wash the resin with DCM (3x) and MeOH (3x), then dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like OtBu).

-

-

Peptide Precipitation and Purification:

-

Filter the TFA solution away from the resin beads.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase HPLC. Confirm mass by mass spectrometry.

-

Protocol 2: ¹⁵N NMR Spectroscopy

The cornerstone experiment is the 2D ¹H-¹⁵N HSQC, which provides a single peak for each N-H bond in the molecule.[8]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[14]

-

Peptide Concentration: Dissolve the lyophilized, purified peptide to a final concentration of 0.5-1.0 mM.[15][16] Higher concentrations improve signal-to-noise but may lead to aggregation.

-

Buffer System: Use a suitable buffer, such as 20 mM sodium phosphate. Maintain the total salt concentration below 300 mM to avoid signal broadening.[15]

-

pH: Adjust the pH to a value where the peptide is stable and folded, typically between pH 6.0 and 7.0. For observing amide protons, a pH below 7.5 is recommended to slow the exchange rate with water protons.[15]

-

Deuterated Solvent: Add 5-10% Deuterium Oxide (D₂O) to the sample. The D₂O signal is used by the spectrometer's lock system to maintain a stable magnetic field.[15]

-

Sample Volume: Prepare a final sample volume of ~500 µL for a standard 5 mm NMR tube.[15]

NMR Acquisition Workflow

Caption: General workflow for acquiring and analyzing NMR data.

¹H-¹⁵N HSQC Experimental Protocol

-

Instrument Setup:

-

Insert the sample into the NMR magnet.

-

Lock onto the D₂O signal.

-

Tune and match the probe for the ¹H and ¹⁵N frequencies.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow water signal linewidth.

-

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

-

Experiment Parameters (Example for a 600 MHz Spectrometer):

-

Experiment Type: Standard sensitivity-enhanced ¹H-¹⁵N HSQC with water suppression (e.g., hsqcetf3gpsi).

-

Spectral Widths: ~14 ppm for ¹H (direct dimension), ~35 ppm for ¹⁵N (indirect dimension). Center the ¹⁵N dimension around 120 ppm.

-

Number of Scans: 8 to 64 per increment, depending on sample concentration.

-

Increments (t1): 128 to 256 complex points in the ¹⁵N dimension.

-

Relaxation Delay: 1.0 - 1.5 seconds.

-

Acquisition Time: Typically 15 minutes to several hours, depending on the required signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply appropriate window functions (e.g., squared sine-bell) to both dimensions.

-

Perform Fourier transformation.

-

Phase the spectrum carefully in both dimensions.

-

Reference the spectrum using the water signal for the ¹H dimension.

-

Data Interpretation: The ¹⁵N Chemical Shift

The resulting ¹H-¹⁵N HSQC spectrum will show a single cross-peak corresponding to the backbone amide N-H of the labeled aspartic acid residue. The position of this peak is highly informative.

Typical Chemical Shift Ranges

The ¹⁵N chemical shift of a backbone amide is influenced by the local secondary structure. This sensitivity allows researchers to infer conformational properties directly from the spectrum.[6]

| Structural Environment | Typical ¹⁵N Chemical Shift (ppm) | Causality & Explanation |

| α-Helix | ~119 - 122 ppm | The regular pattern of hydrogen bonding in an α-helix creates a relatively consistent and shielded electronic environment for the amide nitrogen. |

| β-Sheet | ~124 - 128 ppm | The extended conformation and inter-strand hydrogen bonding in β-sheets lead to a more deshielded environment compared to α-helices. |

| Random Coil / Turn | ~121 - 125 ppm | Lacking a regular, repeating hydrogen bond network, residues in coils or turns experience more varied and typically intermediate chemical shifts.[6][17] |

Note: These are general ranges and can vary based on neighboring residues, solvent exposure, and pH.

Interpreting Chemical Shift Perturbations (CSPs)

When a peptide binds to a target molecule, the local environment of the ¹⁵N-labeled Asp residue may change, causing its corresponding HSQC peak to shift.

-

No Shift: If the peak position does not change upon adding the binding partner, it suggests the Asp residue is not at the interaction interface and its local environment is unperturbed.

-

Peak Shift (CSP): If the peak moves, it is direct evidence that the Asp residue is involved in or is near the binding site. The magnitude of the shift can correlate with the strength of the interaction.

-

Peak Broadening/Disappearance: In cases of intermediate exchange on the NMR timescale, the peak may broaden significantly or disappear entirely. This often indicates a dynamic binding process or conformational change occurring at a specific rate.

By titrating a binding partner into the ¹⁵N-labeled peptide sample and recording an HSQC spectrum at each step, one can map the binding interface and determine the dissociation constant (Kd) of the interaction.

Conclusion

The site-specific incorporation of Fmoc-Asp-OH-¹⁵N is a robust and powerful strategy for leveraging the precision of NMR spectroscopy. It enables researchers to dissect complex biological systems by focusing on a single, critical residue. The protocols and principles outlined in this note provide a solid foundation for synthesizing ¹⁵N-labeled peptides and using them to explore structure, dynamics, and molecular interactions with high fidelity, advancing research in biochemistry and drug discovery.

References

- Vertex AI Search. 15N NMR for Structure Elucidation - YouTube.

-

Marek, R. (2017). 15N NMR Applications. ResearchGate. Available from: [Link]

- Iowa State University Biological NMR Facility. 1H-15N HSQC.

- Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments.

-

Ananth, M., et al. (2006). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. PMC - NIH. Available from: [Link]

-

Berger, S. (2006). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Available from: [Link]

- Cai, K., et al. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. FDA - Research Portal.

- Duke Computer Science. Introduction to NMR spectroscopy of proteins.

- Rizo, J. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC.

- Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

-

Padilla, A., et al. (1991). 1H and 15N NMR characterization of free and bound states of an amphiphilic peptide interacting with calmodulin. PubMed. Available from: [Link]

- Zerbe, O., & Bader, G. peptide nmr.

- Coutinho, E. (2012). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

-

Davies, D. R. (1990). Structure and Function of the Aspartic Proteinases. SciSpace. Available from: [Link]

-

ResearchGate. Characteristic Ranges of 15 N Chemical Shifts ( in ppm) in Various.... Available from: [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

-

DeKoster, G. (2017). How to decipher the L-Aspartic NMR graph. Quora. Available from: [Link]

- Koning, B. (2021). Insights into Protein Dynamics from 15N-1H HSQC.

-

Wikipedia. Aspartic acid. Available from: [Link]

-

Faro, C., et al. (2004). Structure and function of plant aspartic proteinases. PubMed. Available from: [Link]

- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Otvos, L. (2010). Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

-

Study.com. Aspartic Acid | Function, Structure & Benefits. Available from: [Link]

- Curnis, F., et al. (2006). Asparagine Deamidation and the Role of Higher Order Protein Structure. University of Liverpool.

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Aspartic acid - Wikipedia [en.wikipedia.org]

- 3. Structure and function of plant aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 7. isotope.com [isotope.com]

- 8. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. chempep.com [chempep.com]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]